Cas no 14527-42-5 (Ethyl thiazole-2-carboxylate)
Ethyl thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl thiazole-2-carboxylate
- 2-Thiazolecarboxylicacid, ethyl ester
- Thiazole-2-carboxylic acid ethyl ester
- ethyl 1,3-thiazole-2-carboxylate
- 2-(Ethoxycarbonyl)thiazole
- AMY20513
- AKOS010644208
- FT-0697693
- AB23232
- CS-0097915
- 2-Thiazolecarboxylicacid,ethyl ester
- 14527-42-5
- MVMPKHJUPNWMDZ-UHFFFAOYSA-N
- SY006151
- MFCD06204689
- DS-17199
- Ethylthiazole-2-carboxylate
- Ethyl 2-thiazolecarboxylate
- DTXSID80515788
- A808343
- SCHEMBL837325
- 2-THIAZOLECARBOXYLIC ACID, ETHYL ESTER
- ethoxycarbonyl thiazole
- W-205619
- DTXCID90466595
- FT139140
-
- MDL: MFCD06204689
- Inchi: 1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
- InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(=O)OCC
Computed Properties
- Exact Mass: 157.02000
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 48 ºC
- Boiling Point: 117-120 ºC (15 Torr)
- Flash Point: 90.8±22.6 ºC,
- Solubility: Slightly soluble (4.1 g/l) (25 º C),
- PSA: 67.43000
- LogP: 1.31980
Ethyl thiazole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Ethyl thiazole-2-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190966-1g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | ≥95% | 1g |
¥160.90 | 2023-09-03 | |
| Alichem | A059003058-5g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 97% | 5g |
$700.40 | 2022-04-02 | |
| Alichem | A059003058-10g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 97% | 10g |
$841.50 | 2022-04-02 | |
| Alichem | A059003058-25g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 97% | 25g |
$2,040.36 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E826194-1g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | ≥95% | 1g |
336.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QF256-250mg |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 97% | 250mg |
553CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QF256-100mg |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 97% | 100mg |
239CNY | 2021-05-08 | |
| Fluorochem | 220276-250mg |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 95% | 250mg |
£44.00 | 2022-03-01 | |
| Fluorochem | 220276-1g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 220276-25g |
Ethyl thiazole-2-carboxylate |
14527-42-5 | 95% | 25g |
£2343.00 | 2022-03-01 |
Ethyl thiazole-2-carboxylate Suppliers
Ethyl thiazole-2-carboxylate Related Literature
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1. Base-catalysed hydrogen–deuterium exchange in some 2-substituted thiazoles: reactivity in the 5-positionLuciano Forlani,Mauro Magagni,Paolo E. Todesco J. Chem. Soc. Perkin Trans. 2 1979 1145
Additional information on Ethyl thiazole-2-carboxylate
Ethyl thiazole-2-carboxylate (CAS No. 14527-42-5): A Comprehensive Overview in Modern Chemical Biology
Ethyl thiazole-2-carboxylate, chemically designated as Ethyl thiazole-2-carboxylate (CAS No. 14527-42-5), is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole class, a family of molecules known for their broad spectrum of pharmacological properties and industrial applications. The thiazole ring, characterized by a sulfur atom and a nitrogen atom in its five-membered aromatic structure, serves as a pivotal pharmacophore in drug design, contributing to the development of antibiotics, antifungals, and anti-inflammatory agents.
The CAS No. 14527-42-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Ethyl thiazole-2-carboxylate is synthesized through various chemical pathways, often involving condensation reactions between thiourea derivatives and β-keto esters. The presence of the carboxylate ester group at the 2-position of the thiazole ring enhances its solubility in polar solvents, making it more amenable for biological assays and pharmaceutical formulations.
Recent advancements in medicinal chemistry have highlighted the significance of Ethyl thiazole-2-carboxylate in the development of novel therapeutic agents. Studies have demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, derivatives of this compound have been explored for their antimicrobial properties, with some exhibiting efficacy against resistant bacterial strains. The structural flexibility of the thiazole core allows for modifications that can fine-tune pharmacokinetic profiles, improving drug delivery and bioavailability.
One of the most compelling aspects of Ethyl thiazole-2-carboxylate is its role in modulating enzyme activity. Research has indicated that certain analogs of this compound can inhibit key enzymes involved in metabolic pathways associated with inflammation and oxidative stress. These findings are particularly relevant in the context of chronic diseases such as diabetes and cardiovascular disorders, where dysregulation of metabolic processes plays a critical role. The ability to modulate enzyme activity with precision underscores the therapeutic potential of Ethyl thiazole-2-carboxylate as a scaffold for drug development.
The chemical properties of Ethyl thiazole-2-carboxylate also make it a valuable tool in synthetic chemistry. Its reactivity with various functional groups allows for the creation of complex molecular architectures, enabling chemists to design novel compounds with tailored biological activities. For example, coupling reactions with amino acids or other biomolecules can yield peptidomimetics with enhanced stability and bioavailability. Such innovations are crucial for advancing drug discovery efforts and addressing unmet medical needs.
In addition to its pharmaceutical applications, Ethyl thiazole-2-carboxylate has been investigated for its role in material science. The unique electronic properties of the thiazole ring contribute to its utility in organic electronics, where it can serve as a component in conductive polymers or light-emitting diodes (LEDs). This interdisciplinary application underscores the broad versatility of thiazole-based compounds, including Ethyl thiazole-2-carboxylate, across multiple scientific domains.
The synthesis and characterization of Ethyl thiazole-2-carboxylate have been refined through modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into molecular structure and dynamics, enabling researchers to optimize synthetic routes and predict biological behavior with greater accuracy. The integration of computational chemistry tools further enhances our understanding by simulating molecular interactions at an atomic level.
Current research trends indicate that Ethyl thiazole-2-carboxylate will continue to be a focal point in drug discovery initiatives. Its structural features offer a rich palette for medicinal chemists to explore new therapeutic modalities. Moreover, advancements in biocatalysis and green chemistry are paving the way for more sustainable synthesis methods, aligning with global efforts to reduce environmental impact while maintaining high standards of chemical purity.
The future prospects for Ethyl thiazole-2-carboxylate are promising, with ongoing studies exploring its potential in areas such as oncology, neurology, and infectious diseases. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide. As our understanding of biological systems evolves, so too will the innovative uses of compounds like Ethyl thiazole-2-carboxylate, solidifying its place as a cornerstone molecule in modern chemical biology.
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